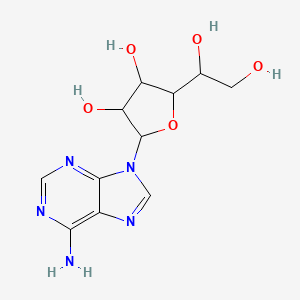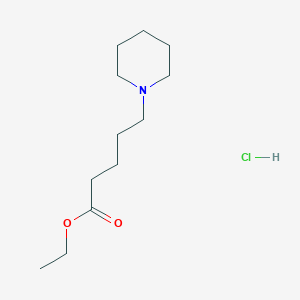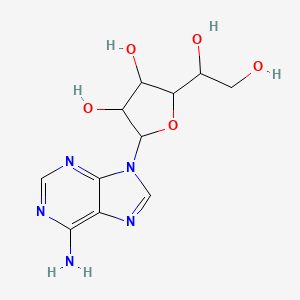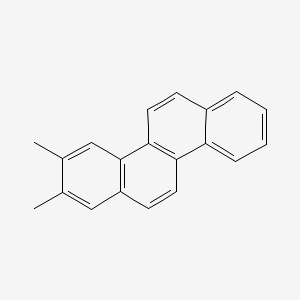![molecular formula C12H12OS B14513732 2-[(Methylsulfanyl)methoxy]naphthalene CAS No. 63370-10-5](/img/structure/B14513732.png)
2-[(Methylsulfanyl)methoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methylsulfanyl)methoxy]naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a methoxymethyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]naphthalene can be achieved through several methods. One common approach involves the reaction of 2-methoxynaphthalene with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[(Methylsulfanyl)methoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
2-[(Methylsulfanyl)methoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Methylsulfanyl)methoxy]naphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene: Similar structure but lacks the methylsulfanyl group.
2-Methoxy-3-(methylsulfanyl)naphthalene: Similar structure with an additional methylsulfanyl group at a different position.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group in addition to the methoxymethyl and methylsulfanyl groups.
Uniqueness
2-[(Methylsulfanyl)methoxy]naphthalene is unique due to the specific positioning of the methoxymethyl and methylsulfanyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63370-10-5 |
|---|---|
分子式 |
C12H12OS |
分子量 |
204.29 g/mol |
IUPAC名 |
2-(methylsulfanylmethoxy)naphthalene |
InChI |
InChI=1S/C12H12OS/c1-14-9-13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
InChIキー |
MUHMQJQVOANVRW-UHFFFAOYSA-N |
正規SMILES |
CSCOC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


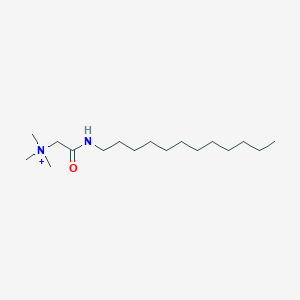
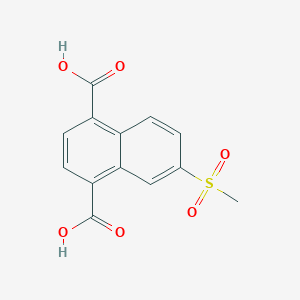
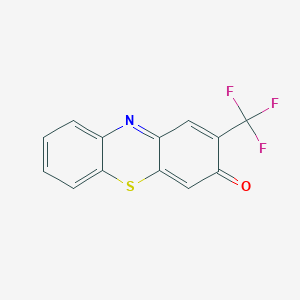
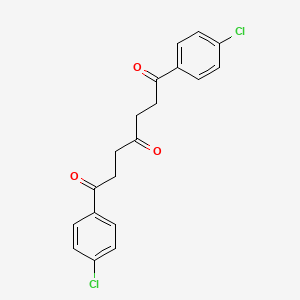
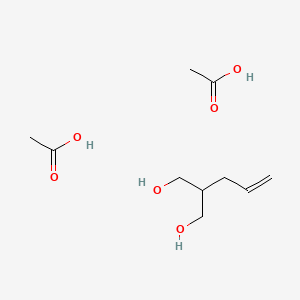

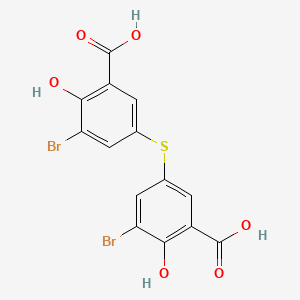
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
